molecular formula C9H10BF2NO4S B1434262 (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid CAS No. 1704121-77-6

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid

Cat. No.: B1434262
CAS No.: 1704121-77-6
M. Wt: 277.06 g/mol
InChI Key: UVDGPDJRKHZSID-UHFFFAOYSA-N
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Description

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropylsulfamoyl group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid typically involves the following steps:

    Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.

    Introduction of the Boronic Acid Group: The intermediate is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to introduce the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The cyclopropylsulfamoyl group and fluorine atoms contribute to the compound’s stability and specificity in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the cyclopropylsulfamoyl and fluorine groups.

    (4-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid: Similar structure but lacks the fluorine atoms.

    (4-(N-Cyclopropylsulfamoyl)-3,5-difluorophenyl)boronic Acid: Similar structure with different fluorine atom positions.

Uniqueness

(4-(N-cyclopropylsulfamoyl)-2,5-difluorophenyl)boronic acid is unique due to the presence of both the cyclopropylsulfamoyl group and the specific positioning of the fluorine atoms. These structural features enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

[4-(cyclopropylsulfamoyl)-2,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF2NO4S/c11-7-4-9(8(12)3-6(7)10(14)15)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDGPDJRKHZSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)S(=O)(=O)NC2CC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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